

An In-depth Technical Guide to (R)-4-Propyldihydrofuran-2(3H)-one

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Compound of Interest

Compound Name: (R)-4-Propyldihydrofuran-2(3H)-one

Cat. No.: B2943262

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CAS Number: 63095-51-2

Introduction

(R)-4-Propyldihydrofuran-2(3H)-one, a chiral γ -lactone, is a pivotal intermediate in modern pharmaceutical synthesis. Its stereospecific structure makes it an essential building block, most notably in the production of the third-generation antiepileptic drug, Brivaracetam.[1][2] Brivaracetam's enhanced pharmacological profile over its predecessors is directly linked to the precise stereochemistry of this intermediate, making the enantioselective synthesis of **(R)-4-Propyldihydrofuran-2(3H)-one** a subject of extensive research.[2] Beyond its primary role in neurotherapeutics, this compound also finds applications in the fragrance and flavor industries, where its lactone structure contributes to unique sensory profiles through interaction with olfactory receptors.[3] This guide provides a comprehensive overview of the technical data, synthesis methodologies, and applications of **(R)-4-Propyldihydrofuran-2(3H)-one** for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

(R)-4-Propyldihydrofuran-2(3H)-one is typically a colorless to yellow oily liquid.[4][5] Its physical and spectroscopic properties are critical for its identification, purification, and use in subsequent synthetic steps.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂ O ₂	[6]
Molecular Weight	128.17 g/mol	[6]
Appearance	Colorless to yellow oily liquid	[4][5]
Boiling Point	226.3 ± 8.0 °C (Predicted)	[5]
Density	0.983 ± 0.06 g/cm ³ (Predicted)	[5]
Water Solubility	Slightly soluble (7.4 g/L at 25 °C)	[3]
Solubility	Slightly soluble in chloroform, ethanol, and methanol	[4][5]
Refractive Index	1.437 (Predicted)	[7]
Optical Activity	+3.71° (c=1 g/100mL in Ethanol)	[5]
Storage Temperature	2-8°C	[4][5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **(R)-4-Propyldihydrofuran-2(3H)-one**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)	Reference(s)
δ 4.42 (t, J = 8.0 Hz, 1H)	δ 177.3	[8]
δ 3.93 (t, J = 8.0 Hz, 1H)	δ 73.4	[8]
δ 2.65-2.54 (m, 2H)	δ 35.4	[8]
δ 2.19 (dd, J=16.3, 7.3 Hz, 1H)	δ 35.2	[8]
δ 1.48-1.44 (m, 2H)	δ 34.5	[8]
δ 1.40-1.30 (m, 2H)	δ 20.5	[8]
δ 0.95 (t, J = 7.1 Hz, 3H)	δ 13.9	[8]

2.2.2. Infrared (IR) and Mass Spectrometry (MS)

While widely cited as a well-characterized compound, detailed public data for the IR and mass spectrum of **(R)-4-Propyldihydrofuran-2(3H)-one** are not readily available in the reviewed literature. However, GC-MS is a commonly used technique for its analysis.[9]

Synthesis Methodologies

The enantioselective synthesis of **(R)-4-Propyldihydrofuran-2(3H)-one** is crucial for its application in pharmaceuticals. Various synthetic routes have been developed, each with its own advantages and limitations.

Overview of Synthetic Strategies

Several distinct strategies for the synthesis of **(R)-4-Propyldihydrofuran-2(3H)-one** have been reported, including:

- Biocatalytic Routes: Utilizing enzymatic resolution to achieve high enantioselectivity.[10]
- Chiral Pool Synthesis: Employing naturally occurring chiral molecules as starting materials.
- Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity.

- **Organocatalytic Methods:** A more recent approach with high economic and environmental potential.

The choice of a particular synthetic route often depends on factors such as cost, scalability, and the desired enantiomeric purity.^[2] For industrial-scale production, challenges such as the use of expensive or toxic reagents and extreme reaction conditions are key considerations.^[7]

Experimental Protocols

3.2.1. Synthesis via Biocatalytic Resolution

This method, reported by Schülé et al., starts with a racemic substituted malonate, followed by enzymatic resolution, reduction, and cyclization.^[10]

- **Step 1: Enzymatic Resolution:** A racemic substituted malonate is subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed, allowing for the separation of the desired (R)-isomer.
- **Step 2: Reduction:** The isolated (R)-isomer is then reduced, typically using a chemical reducing agent.
- **Step 3: Cyclization:** The final step involves an acid-catalyzed intramolecular cyclization to yield **(R)-4-Propyldihydrofuran-2(3H)-one**.

While this method can provide high enantiopurity, the stringent conditions required for enzymatic catalysis can be costly.^[10]

3.2.2. Synthesis from (R)-2-propylsuccinic acid 4-tert-butyl ester

A detailed protocol for a larger-scale synthesis is described below.^[1]

- **Reaction Setup:** A 20 L double-jacketed reactor equipped with a mechanical stirrer and a condenser is charged with (R)-2-propylsuccinic acid 4-tert-butyl ester (1000.6 g) and toluene (8.5 L).
- **Cooling and Reagent Addition:** The solution is cooled to -5.1 °C under a nitrogen atmosphere. Triethylamine (561.5 g) is added, maintaining the temperature between -6.0 °C

and -5.1 °C. Subsequently, ethyl chloroformate (551.9 g) is added, keeping the temperature between -6.6 °C and -3.4 °C.

- **Reaction and Work-up:** The mixture is stirred for at least one hour at -5 °C, then warmed to 20 °C. The triethylammonium chloride salt is removed by filtration. The filtrate is cooled to -18.7 °C, and powdered sodium borohydride (349.8 g) is added. Methanol (2 L) is then added dropwise, maintaining the temperature below -18 °C. The reaction is stirred overnight at -20 °C.
- **Quenching and Extraction:** The reaction is quenched by the dropwise addition of 4M HCl (2 L) at -21.4 °C. The mixture is warmed to 20 °C, and water (5 L) is added to dissolve the salts. The aqueous layer is discarded, and the organic layer is washed with water.
- **Final Product Formation:** Trifluoroacetic acid (0.1 L) is added to the organic layer at 25 °C and stirred for approximately one hour. The organic layer is washed with water and then evaporated to yield the final product.

3.2.3. Asymmetric Synthesis via Organocatalysis

This innovative approach starts from trans-2-hexen-1-al and nitromethane, generating the stereocenter through an organocatalytic method. This process is noted for its economic and environmental advantages, making it suitable for industrial scale-up.

- **Step 1: Organocatalytic Conjugate Addition:** trans-2-hexen-1-al undergoes a conjugate addition reaction with nitromethane, catalyzed by a chiral organocatalyst, to introduce the stereocenter with high enantioselectivity.
- **Subsequent Transformations:** The resulting nitro-aldehyde is then converted through a series of steps, likely involving reduction of the nitro group and the aldehyde, followed by lactonization to form the desired **(R)-4-Propyldihydrofuran-2(3H)-one**. This method can achieve an enantiomeric ratio of R:S > 99.5:0.5.

Applications in Drug Development and Other Industries

The primary and most significant application of **(R)-4-Propyldihydrofuran-2(3H)-one** is as a key chiral intermediate in the synthesis of Brivaracetam.[2][5]

Role in Brivaracetam Synthesis

Brivaracetam is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1] The synthesis of Brivaracetam from **(R)-4-Propyldihydrofuran-2(3H)-one** typically involves a ring-opening reaction, followed by amidation with (S)-2-aminobutanamide and subsequent cyclization to form the final pyrrolidinone ring of the drug.[1] The use of the enantiomerically pure (R)-intermediate is critical to ensure the high diastereomeric purity of the final active pharmaceutical ingredient, which is directly related to its therapeutic efficacy and safety profile.[2]

Fragrance and Flavor Industry

(R)-4-Propyldihydrofuran-2(3H)-one is also utilized in the fragrance and flavor industry.[3] Its characteristic lactone structure interacts with olfactory and taste receptors to impart specific sensory experiences.[3]

Visualized Workflows and Pathways

General Synthesis Workflow for Brivaracetam

The following diagram illustrates the pivotal role of **(R)-4-Propyldihydrofuran-2(3H)-one** in the synthesis of Brivaracetam.

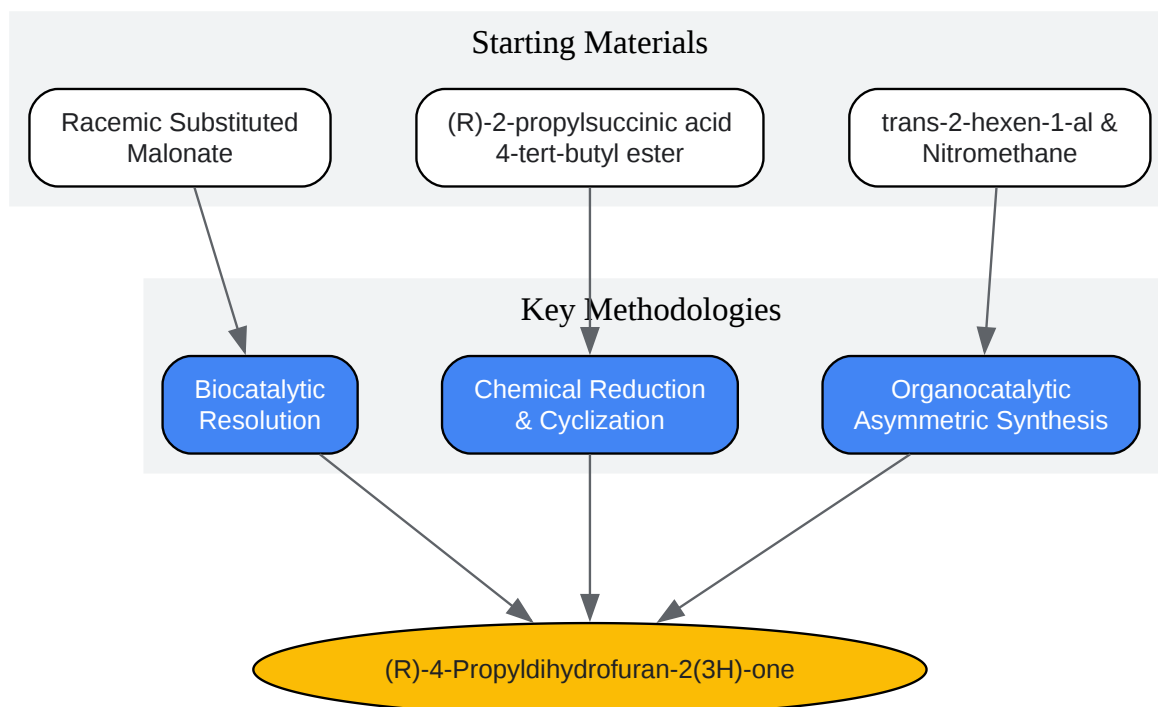


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Caption: Key stages in the synthesis of Brivaracetam from the title compound.

Logical Relationship of Synthesis Approaches

This diagram shows the relationship between different starting materials and the target molecule.



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Caption: Overview of different synthetic pathways to the target molecule.

Safety and Handling

(R)-4-Propyldihydrofuran-2(3H)-one is classified as harmful if swallowed and may cause an allergic skin reaction.[9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area. For storage, it is recommended to keep the compound in a cool, dry place at 2-8°C.[4][5]

Conclusion

(R)-4-Propyldihydrofuran-2(3H)-one is a compound of significant interest, primarily due to its indispensable role as a chiral building block in the synthesis of the antiepileptic drug Brivaracetam. Its synthesis has been a focal point of research, leading to the development of various methodologies, including biocatalytic and organocatalytic routes, aimed at achieving high enantiomeric purity in an economically and environmentally sustainable manner. The well-

defined physicochemical and spectroscopic properties of this molecule are crucial for quality control in its production and subsequent applications. This technical guide provides a solid foundation for researchers and professionals working with this important chiral intermediate.

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